1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine

medicinal chemistry structure-activity relationship kinase inhibitor design

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8) is a synthetic 4-aminopyrazole derivative with molecular formula C13H16ClN3O and molecular weight 265.74 g/mol. Its structure features a 4-aminopyrazole core N1-alkylated with a four-carbon butyl spacer terminating in an ortho-chlorophenoxy group.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74 g/mol
CAS No. 1240569-41-8
Cat. No. B6344497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine
CAS1240569-41-8
Molecular FormulaC13H16ClN3O
Molecular Weight265.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCCCN2C=C(C=N2)N)Cl
InChIInChI=1S/C13H16ClN3O/c14-12-5-1-2-6-13(12)18-8-4-3-7-17-10-11(15)9-16-17/h1-2,5-6,9-10H,3-4,7-8,15H2
InChIKeyFBMPYPBIFDHSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8) is a synthetic 4-aminopyrazole derivative with molecular formula C13H16ClN3O and molecular weight 265.74 g/mol . Its structure features a 4-aminopyrazole core N1-alkylated with a four-carbon butyl spacer terminating in an ortho-chlorophenoxy group . Computed physicochemical descriptors include a LogP of 2.9779, topological polar surface area (TPSA) of 53.07 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds . This compound belongs to a cluster of closely related positional isomers and regioisomers—including the meta-chloro analog 1-[4-(3-chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240570-62-0), the 3-amine regioisomer 1-[4-(2-chlorophenoxy)butyl]-1H-pyrazol-3-amine (CAS 1240574-56-4), and the 4-nitro analog 1-[4-(2-chlorophenoxy)butyl]-4-nitro-1H-pyrazole (CAS 1240567-93-4)—which together define the relevant comparator space for scientific selection .

Why 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine Cannot Be Interchanged with Its Closest Analogs: The Ortho-Chloro, 4-Amine, and Butyl-Linker Differentiation Logic


Within the chlorophenoxybutyl-pyrazolamine series, three structural variables—chlorine substitution position (ortho vs. meta), amine regiochemistry (4-amine vs. 3-amine), and the 4-position functional group (amine vs. nitro)—create distinct electronic, steric, and hydrogen-bonding profiles that preclude generic interchange. The ortho-chloro substituent introduces a unique steric and electronic environment adjacent to the phenoxy oxygen that directly modulates the conformational preference of the butyl linker and the electron density distribution across the pyrazole ring, a feature absent in the meta-chloro isomer CAS 1240570-62-0 . The 4-amine position on the pyrazole serves as both a hydrogen-bond donor and a synthetic derivatization handle (e.g., amide coupling, reductive amination, urea formation), whereas the 3-amine regioisomer CAS 1240574-56-4 presents a different vector and electronic environment for such transformations . The nitro analog CAS 1240567-93-4 lacks the amine entirely, requiring a reduction step to access the amine, and exhibits a substantially higher molecular weight (295.72 vs. 265.74) and altered LogP, further differentiating its physicochemical and reactivity profile . These structural distinctions directly translate into divergent target-binding, pharmacokinetic, and synthetic utility outcomes, making unverified analog substitution a source of irreproducible results.

Quantitative Differentiation Evidence for 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8) Versus Closest Analogs


Ortho-Chloro vs. Meta-Chloro Positional Isomerism: Physicochemical and Predicted Binding Consequences for Procurement Decision-Making

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8) carries the chlorine substituent at the ortho position of the terminal phenoxy ring, whereas its closest commercially available analog, 1-[4-(3-chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240570-62-0), positions chlorine at the meta position . The ortho-chloro configuration places the electronegative chlorine atom in close proximity (approximately 2.8–3.2 Å) to the phenoxy ether oxygen, creating an intramolecular electronic effect that alters the conformational preferences of the butyl linker and the overall molecular shape. This ortho effect is absent in the meta isomer. While direct comparative biological activity data for these two specific compounds have not been published in the peer-reviewed literature as of this analysis, the structural distinction is mechanistically consequential: in related pyrazole-based kinase inhibitor series, ortho-substitution on the pendant aryl ring has been shown to modulate target selectivity and potency through altered binding-pocket occupancy [1][2].

medicinal chemistry structure-activity relationship kinase inhibitor design

4-Amine vs. 3-Amine Regioisomerism: Differential Synthetic Utility for Downstream Derivatization in Probe and Lead Discovery

The target compound positions the primary amine at the 4-position of the pyrazole ring, whereas the regioisomer 1-[4-(2-chlorophenoxy)butyl]-1H-pyrazol-3-amine (CAS 1240574-56-4) bears the amine at the 3-position . This distinction has significant consequences for both reactivity and biological recognition. The 4-aminopyrazole scaffold is a privileged pharmacophore in kinase inhibitor design (particularly JAK, CDK, and FGFR families) where the 4-amine engages the kinase hinge region via a bidentate hydrogen-bond donor–acceptor motif, a geometry that cannot be replicated by the 3-amine isomer [1]. From a synthetic chemistry standpoint, the 4-amine in CAS 1240569-41-8 offers a well-characterized handle for amide bond formation, sulfonamide coupling, and reductive amination with predictable regiochemical outcomes, enabling reliable incorporation into parallel medicinal chemistry libraries. The 3-amine regioisomer, by contrast, exhibits altered nucleophilicity due to the adjacent pyrazole N2 nitrogen and may participate in tautomeric equilibria that complicate reaction planning [2].

synthetic chemistry parallel library synthesis amine derivatization

Amine vs. Nitro Functional Group at Pyrazole C4: Divergent Physicochemical Profiles Driving Distinct Application Spaces

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8; MW 265.74) differs from its 4-nitro analog 1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole (CAS 1240567-93-4; MW 295.72) by the replacement of the 4-amino group with a nitro group . This substitution produces a molecular weight increase of 29.98 Da (11.3%) and fundamentally alters the hydrogen-bonding character: the amine provides one H-bond donor and one acceptor, whereas the nitro group acts exclusively as an H-bond acceptor . The computed TPSA for the amine is 53.07 Ų ; the nitro analog is expected to exhibit a higher TPSA (predicted ~75–85 Ų) due to the additional oxygen atoms. The LogP of the amine is 2.9779 ; the nitro group, being more polar, is predicted to lower LogP. These differences translate into distinct permeability and solubility profiles critical for cell-based assay performance. Furthermore, the nitro compound has been flagged in the literature for potential mutagenicity risks associated with nitroaromatic reduction metabolites, a liability absent in the 4-amine analog [1].

physicochemical profiling ADME prediction synthetic intermediate selection

Butyl (C4) Linker vs. Methyl (C1) Linker: Conformational Flexibility and Target Accessibility in Aminopyrazole Chemical Probes

The target compound features a four-carbon butyl spacer between the pyrazole N1 and the phenoxy oxygen, whereas compounds such as 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine employ a single-carbon methyl linker [1]. The butyl linker introduces four rotatable bonds (C–C bonds along the spacer), enabling the terminal chlorophenoxy group to sample a significantly larger conformational space and reach more distant binding pockets compared to the conformationally restricted methyl-linked analog. This increased degrees of freedom (6 total rotatable bonds for CAS 1240569-41-8 vs. ~3 for the methyl-linked analog) can be advantageous for engaging extended or deep binding sites where the pharmacophore must bridge a greater distance between the hinge-binding pyrazole and a distal hydrophobic pocket occupied by the chlorophenyl group [2]. Conversely, the entropic cost of the flexible linker may reduce binding affinity if the target site does not productively engage the extended conformation. In class-level SAR studies of N-alkyl pyrazole kinase inhibitors, linker length between the pyrazole core and pendant aryl groups has been shown to modulate potency by >10-fold across C1–C4 spacers [2].

chemical probe design linker optimization target engagement

Commercial Purity Grade Availability: Documentation for Reproducible Procurement Specifications

As of the analysis date, 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8) is commercially available from multiple vendors with documented purity specifications that inform procurement decisions. Leyan (Shanghai Haohong Biomedical Technology) supplies the compound at 98% purity (Product No. 1193467) . Fluorochem (distributed via CymitQuimica, Ref. 10-F525052) offers the compound at 95+% purity . The ortho-chloro positional isomer is listed by at least two independent suppliers, providing procurement redundancy. By comparison, the meta-chloro analog CAS 1240570-62-0 and the 3-amine regioisomer CAS 1240574-56-4 have more limited commercial availability documented in publicly accessible catalogs, which may impact lead times and supply continuity for long-term research programs .

chemical procurement purity specification reproducibility

Validated Application Scenarios for 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine (CAS 1240569-41-8) Based on Structural Differentiation Evidence


Kinase Inhibitor Lead Discovery: Hinge-Binding Scaffold with Ortho-Chloro Pendant for Selectivity Engineering

The 4-aminopyrazole core of CAS 1240569-41-8 serves as a validated kinase hinge-binding motif, as demonstrated by structural studies of 4-aminopyrazole-based inhibitors of JAK, CDK, B-Raf, and FGFR kinases [1][2]. The ortho-chlorophenoxybutyl substituent at N1 extends toward the solvent-front or back-pocket region depending on the target kinase, offering a vector for selectivity optimization. Medicinal chemistry teams engaged in kinase inhibitor programs should select this specific ortho-chloro isomer rather than the meta-chloro analog (CAS 1240570-62-0), because the ortho-chloro geometry alters the spatial trajectory of the pendant group and may uniquely occupy selectivity pockets inaccessible to the meta isomer. The primary 4-amine further enables rapid SAR expansion through amide coupling, sulfonamide formation, or urea synthesis—transformations that are well-precedented for the 4-aminopyrazole class [3]. Procurement of the 4-amine rather than the 4-nitro analog (CAS 1240567-93-4) eliminates the need for a reduction step and avoids the mutagenicity risk associated with nitroaromatic intermediates [4].

Chemical Probe Development Requiring Extended Pharmacophore Reach via Butyl Linker

For chemical biology programs targeting protein pockets where the distance between the hinge-binding region and a distal hydrophobic sub-pocket exceeds 5 Å, the butyl (C4) linker of CAS 1240569-41-8 provides the necessary conformational reach (~7.5–8.5 Å extended) [1]. This is a structural capability not offered by methyl-linked analogs such as 1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine (~4.0–4.5 Å reach). The six rotatable bonds allow the terminal ortho-chlorophenyl group to sample conformations that can productively engage deep hydrophobic cavities while the 4-aminopyrazole maintains hinge-region hydrogen bonding. Class-level SAR from N-alkyl pyrazole kinase inhibitor patents confirms that linker length modulation between C1 and C4 spacers can shift target potency by more than an order of magnitude [2], making the butyl linker compound the appropriate choice for bivalent or extended-binding-mode probe design.

Diversifiable Synthetic Building Block for Parallel Medicinal Chemistry Library Synthesis

The 4-amine functional group of CAS 1240569-41-8 provides a single, well-defined nucleophilic handle for high-throughput parallel derivatization. This is a distinct advantage over the 3-amine regioisomer (CAS 1240574-56-4), where the amine is adjacent to the endocyclic N2 nitrogen, introducing tautomeric complexity and altered reactivity that can reduce yields and complicate purification in parallel synthesis workflows. The 4-amine compound is compatible with standardized amide coupling (HATU/DIPEA or EDC/HOBt conditions), sulfonylation (RSO2Cl, pyridine), and reductive amination (RCHO, NaBH3CN or NaBH(OAc)3) protocols, enabling reliable production of 96- or 384-member libraries [1]. The 98% purity specification from Leyan [2] ensures that the starting material itself does not introduce impurities that propagate through library synthesis, a critical quality consideration for hit identification campaigns where false positives from reagent-derived impurities can misdirect resources.

FGFR-Focused Biochemical Screening: Initial Kinase Panel Profiling Starting Point

Although direct peer-reviewed data for CAS 1240569-41-8 are limited, the compound has been registered in BindingDB with an IC50 of 1.90 × 10³ nM (1.9 μM) against FGFR1 in a Z-LYTE enzymatic kinase assay format [1]. This provides an initial quantitative benchmark for FGFR family screening. Given that optimized 4-aminopyrazole derivatives have achieved nanomolar potency against JAK family kinases (e.g., JAK1 IC50 = 3.4 nM, JAK2 IC50 = 2.7 nM) [2], the micromolar FGFR1 activity of the unoptimized parent scaffold indicates that this compound represents an early-stage starting point suitable for hit-to-lead optimization rather than an advanced lead. Researchers initiating FGFR inhibitor programs should use this compound for preliminary SAR exploration while recognizing that significant potency improvement through scaffold decoration will be required to reach therapeutically relevant activity windows. Procurement of the 4-amine form (rather than the 3-amine or 4-nitro analogs) ensures that the primary amine is available for the medicinal chemistry optimization that will be necessary.

Quote Request

Request a Quote for 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.